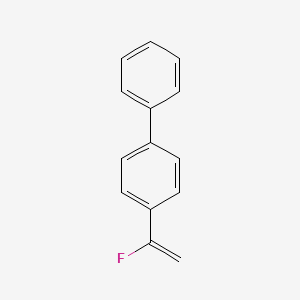
4-(1-Fluoroethenyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Fluoroethenyl)-1,1’-biphenyl is an organic compound with the molecular formula C14H11F It is a derivative of biphenyl, where one of the hydrogen atoms in the biphenyl structure is replaced by a fluoroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Fluoroethenyl)-1,1’-biphenyl typically involves the introduction of a fluoroethenyl group to the biphenyl structure. One common method is through the reaction of 4-bromobiphenyl with a fluoroethenyl reagent under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of 4-(1-Fluoroethenyl)-1,1’-biphenyl .
Industrial Production Methods
Industrial production of 4-(1-Fluoroethenyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Fluoroethenyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Substitution: The fluoroethenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions to introduce substituents onto the aromatic ring.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate the replacement of the fluorine atom.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield brominated derivatives of 4-(1-Fluoroethenyl)-1,1’-biphenyl, while nucleophilic substitution with sodium hydroxide can result in the formation of hydroxylated derivatives .
Scientific Research Applications
4-(1-Fluoroethenyl)-1,1’-biphenyl has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as liquid crystals and polymers.
Medicinal Chemistry: Researchers investigate its potential as a precursor for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 4-(1-Fluoroethenyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways The fluoroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-(1-fluoroethyl)benzene: This compound has a similar structure but with a fluoroethyl group instead of a fluoroethenyl group.
4-(1-Fluoroethenyl)benzoic acid: This compound contains a carboxylic acid group in place of one of the phenyl rings.
Uniqueness
4-(1-Fluoroethenyl)-1,1’-biphenyl is unique due to the presence of both a biphenyl core and a fluoroethenyl group This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis, materials science, and medicinal chemistry
Properties
CAS No. |
133368-03-3 |
|---|---|
Molecular Formula |
C14H11F |
Molecular Weight |
198.23 g/mol |
IUPAC Name |
1-(1-fluoroethenyl)-4-phenylbenzene |
InChI |
InChI=1S/C14H11F/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H2 |
InChI Key |
RIMAWTVNNZEFQO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


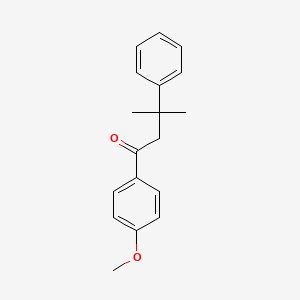
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)
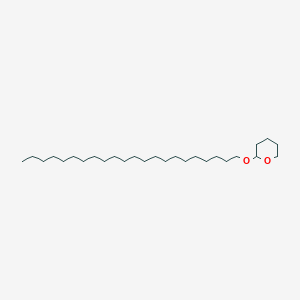

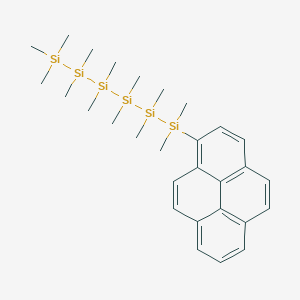
![3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate](/img/structure/B14276651.png)
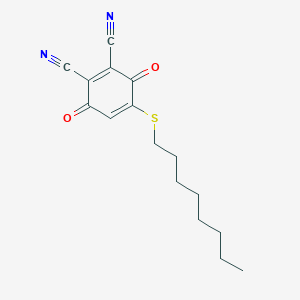
![1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine](/img/structure/B14276655.png)
![N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride](/img/structure/B14276666.png)
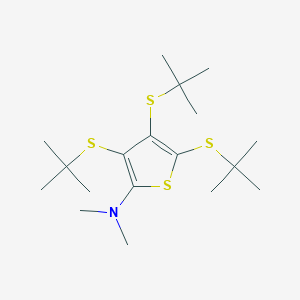
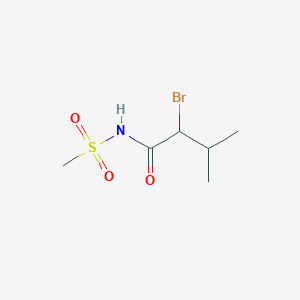


![Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate](/img/structure/B14276695.png)
